4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE
CAS No.: 695170-93-5
Cat. No.: VC5185067
Molecular Formula: C16H20N4O5
Molecular Weight: 348.359
* For research use only. Not for human or veterinary use.
![4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE - 695170-93-5](/images/structure/VC5185067.png)
Specification
CAS No. | 695170-93-5 |
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Molecular Formula | C16H20N4O5 |
Molecular Weight | 348.359 |
IUPAC Name | [4-(morpholine-4-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Standard InChI | InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2 |
Standard InChI Key | VKHHQIHFJWSNSK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3 |
Introduction
Chemical Structure and Nomenclature
4-[4-(3-Nitrobenzoyl)piperazine-1-carbonyl]morpholine (IUPAC name: 4-{[4-(3-nitrobenzoyl)piperazine-1-carbonyl]morpholine}) features a morpholine ring connected to a piperazine ring through a carbonyl group, with the piperazine further substituted by a 3-nitrobenzoyl group. The morpholine moiety contributes to the compound’s polarity and hydrogen-bonding capacity, while the nitro group on the benzoyl fragment introduces electron-withdrawing effects that influence reactivity and binding interactions .
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular formula | C₁₇H₂₀N₄O₆ |
Molecular weight | 388.37 g/mol |
Hydrogen bond donors | 1 (morpholine NH) |
Hydrogen bond acceptors | 7 (carbonyl O, nitro O, morpholine O) |
Rotatable bonds | 6 |
Topological polar surface area | 125 Ų (estimated) |
The nitro group at the meta position of the benzoyl ring likely enhances electrophilic character, potentially facilitating interactions with biological targets such as enzymes or receptors . Piperazine’s conformational flexibility allows the molecule to adopt multiple binding poses, a feature observed in analogs with antidiabetic and anticancer activities .
Synthetic Strategies and Optimization
While no explicit synthesis of 4-[4-(3-nitrobenzoyl)piperazine-1-carbonyl]morpholine is documented, its preparation can be inferred from analogous piperazine-carbonyl-morpholine hybrids. A plausible route involves sequential acylation and coupling reactions:
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3-Nitrobenzoyl chloride synthesis: Nitration of benzoyl chloride followed by purification yields 3-nitrobenzoyl chloride.
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Piperazine acylation: Reaction of piperazine with 3-nitrobenzoyl chloride in dichloromethane produces 1-(3-nitrobenzoyl)piperazine.
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Carbonyl bridge formation: Coupling 1-(3-nitrobenzoyl)piperazine with morpholine using a carbodiimide reagent (e.g., EDC/HOBt) forms the final product .
Critical synthetic challenges:
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Regioselectivity: Ensuring acylation occurs at the piperazine nitrogen rather than the morpholine oxygen requires careful control of reaction conditions, such as using non-polar solvents and low temperatures .
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Nitro group stability: The nitro group may undergo reduction under harsh conditions, necessitating mild reagents and inert atmospheres .
Physicochemical and Pharmacokinetic Profiling
Predicted properties derived from computational tools (e.g., SwissADME) and analog data :
Solubility:
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LogP (octanol/water): ~1.2 (moderate lipophilicity)
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Aqueous solubility: ~25 µg/mL (pH 7.4), enhanced under acidic conditions due to protonation of the piperazine nitrogen .
Metabolic stability:
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Cytochrome P450 isoforms 3A4 and 2D6 are likely involved in oxidative metabolism, with potential demethylation or nitro-reduction pathways .
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Half-life (in vitro): Estimated 2–4 hours in human liver microsomes.
Table 2: Predicted ADMET Properties
Parameter | Prediction |
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Blood-brain barrier | Low penetration (logBB < -1) |
Gastrointestinal absorption | Moderate (70–80%) |
CYP inhibition | Moderate CYP2D6 inhibition |
Ames test | Non-mutagenic (nitro group not in aromatic amine context) |
Computational and Structure-Activity Relationship (SAR) Insights
Density functional theory (DFT) calculations on analogous molecules reveal:
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The nitro group’s electron-withdrawing effect increases the carbonyl group’s electrophilicity, enhancing hydrogen bonding with serine proteases .
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Piperazine’s chair conformation places the 3-nitrobenzoyl group in a pseudo-axial position, optimizing steric complementarity with hydrophobic enzyme pockets .
Molecular docking (PDB: 4A8C, DPP-4):
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